molecular formula C22H14N2O4 B2715558 3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896805-84-8

3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2715558
CAS RN: 896805-84-8
M. Wt: 370.364
InChI Key: AIABWPYAGNGREJ-UHFFFAOYSA-N
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Description

The compound “3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” belongs to the class of pyrimidine and fused pyrimidine derivatives. These compounds have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives possess promising anticancer activity .


Synthesis Analysis

The synthesis of pyrimidine and fused pyrimidine derivatives involves various methods. For instance, heating 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH leads to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, the possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 . It was demonstrated that prior oxidation of SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques. The NMR spectrum can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its crystal structure . The molecular structure is shown in the figure. Table 1 contains crystallographic data and Table 2 contains the list of the atoms including atomic coordinates and displacement parameters .

Synthesis

The compound can be synthesized from 3-dimethylamino-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic acid ethyl ester and furan-2-yl-methylamine . The synthesis process yields 3-[(furan-2-ylmethyl)-amino]-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic acid ethyl ester suitable for X-ray analysis .

Biological Activities

Furfural derivatives, such as this compound, have potential biological activities. They have been studied for their antimicrobial, antiviral, antioxidant, antitumor, antihistaminic, and fungicidal properties . These properties make furfural derivatives valuable active ingredients in medicine and plant protecting agents .

Antitumor Activity

The compound has been tested for its cytotoxic effects towards lung carcinoma . The results proved that all tested chalcones give different cytotoxic effects toward lung carcinoma .

Antimicrobial Activity

As a furfural derivative, the compound may have antimicrobial properties . Furfural derivatives are often studied for their potential antimicrobial activities .

Antioxidant Activity

Furfural derivatives, including this compound, may also exhibit antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Mechanism of Action

Future Directions

Pyrimidine and fused pyrimidine derivatives have a great practical potential in the search for new biologically active compounds . Future research could focus on constructing novel pyrimidines with higher selectivity as anticancer agents . Additionally, the development of new synthetic methods could lead to the discovery of new compounds with promising biological activities .

properties

IUPAC Name

3-(furan-2-ylmethyl)-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O4/c25-19-16-10-4-5-11-17(16)28-21-18(19)22(26)24(13-15-9-6-12-27-15)20(23-21)14-7-2-1-3-8-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIABWPYAGNGREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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